molecular formula C20H20N2O3S B2630857 3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1421523-39-8

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2630857
CAS No.: 1421523-39-8
M. Wt: 368.45
InChI Key: IQSRZIVGFSNNMW-UHFFFAOYSA-N
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Description

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound of interest in medicinal chemistry and life sciences research, featuring a naphthalene-sulfonamide group linked to a pyridine ring via a piperidine scaffold. The structural motif of a sulfonamide group attached to a piperidine ring is found in potent bioactive molecules, including inhibitors of enzymes like Lysyl Oxidase (LOX), a key mediator in tumor growth and metastatic spread . Furthermore, the 3-(piperidin-4-ylmethoxy)pyridine chemotype is a recognized pharmacophore in the development of potent and selective inhibitors for epigenetic targets such as Lysine Specific Demethylase 1 (LSD1) . Compounds bearing this core structure have demonstrated the ability to increase cellular H3K4 methylation and effectively inhibit the proliferation of certain leukemia and solid tumor cells in research settings . Researchers can utilize this compound as a building block or reference standard in various investigations, including oncology, epigenetics, and enzyme inhibition studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-12-9-18(10-13-22)25-19-6-3-11-21-15-19/h1-8,11,14-15,18H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSRZIVGFSNNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Sulfonylation: The piperidine intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to introduce the naphthalene sulfonyl group.

    Coupling with Pyridine: The final step involves coupling the sulfonylated piperidine with a pyridine derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and piperidine moieties.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine Pyridine-piperidine ether Naphthalen-2-ylsulfonyl ~450–500* High lipophilicity N/A
3-(Piperidin-4-ylmethoxy)pyridine derivatives (Compounds 41–45) Pyridine-piperidine methoxy Varied sulfonamides 350–420 Ki = 12–85 nM (lysine demethylase inhibition)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives Bicyclic pyridine-chlorophenyl Chloro, substituted phenyl 466–545 Melting points: 268–287°C
1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl piperidine Alkyne-linked naphthalene-piperidine Methoxyphenyl, naphthalen-1-yloxy 485.6 44% synthetic yield

*Estimated based on analogous structures.

Physicochemical Properties

  • Melting Points : Compounds with rigid substituents (e.g., disubstituted phenyl groups in ) exhibit higher melting points (268–287°C) due to crystalline packing. The target compound’s bulky naphthalene group may lower its melting point relative to these analogues.
  • Molecular Weight : The target compound’s molecular weight (~450–500) aligns with antimicrobial pyridine derivatives (466–545 g/mol in ), suggesting suitability for drug-like properties.

Research Implications and Gaps

  • Activity Profiling : While structural analogues show promise in enzyme inhibition and antimicrobial activity, the target compound’s specific biological data (e.g., IC50, MIC) remain uncharacterized in the provided evidence.
  • Solubility-Bioavailability Trade-off : The naphthalene group’s lipophilicity may necessitate formulation optimization compared to polar derivatives in .
  • Synthetic Optimization : Improved catalytic methods (e.g., copper-free coupling) could enhance the yield and scalability of naphthalene-containing derivatives .

Biological Activity

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring, a naphthalene sulfonyl group, and a pyridine moiety, making it a versatile building block for various bioactive molecules. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and applications in scientific research.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The piperidine intermediate is reacted with naphthalene-2-sulfonyl chloride under basic conditions.
  • Coupling with Pyridine : The final step involves coupling the sulfonylated piperidine with a pyridine derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may modulate the activity of certain receptors or enzymes, although the precise pathways can vary depending on the biological context.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation, indicating potential applications in oncology .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens. For example, modifications to the naphthalene and piperidine moieties were found to enhance inhibitory effects against aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular diseases . Table 1 summarizes some key findings from these studies.

CompoundTarget EnzymeIC50 (nM)Selectivity Factor
Compound 1CYP11B214415
Compound 2CYP17>1000-
Compound 3CYP19>1000-

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Cardiovascular Applications : A study focused on compounds similar to this compound showed promising results in inhibiting aldosterone synthase, suggesting that these compounds could be developed into treatments for hypertension and heart failure .
  • Cancer Research : Another investigation revealed that derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

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